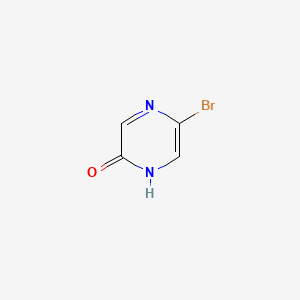

2-Bromo-5-hydroxypyrazine

説明

Historical Context of Hydroxypyrazine Derivatives in Organic Synthesis

Hydroxypyrazines, also known as pyrazinones, are a class of heterocyclic compounds that have been a subject of chemical synthesis for over a century. udg.edu Their history is deeply intertwined with the study of natural products, as the pyrazinone skeleton is a central feature in many biologically active molecules isolated from sources like fungi and marine sponges. udg.edu Early synthetic methods for these compounds date back to the early 20th century, with significant advancements occurring mid-century. udg.eduacs.org One of the most pivotal developments was the one-pot condensation of an α-amino acid amide with a 1,2-dicarbonyl compound, a method first described in 1949 that provided a versatile route to various pyrazinone structures. rsc.orgnih.gov

Over the years, synthetic strategies have evolved from classical condensation reactions to more sophisticated methods. researchgate.netunimas.my These include syntheses from diketopiperazines, the condensation of α-amino ketones with α-haloacetyl halides, and reactions involving 2-chloroketone oximes and α-amino acid esters. udg.edursc.org The development of these methods has been crucial for accessing a wide array of substituted pyrazinones, enabling extensive research into their chemical properties and biological activities. rsc.orgnih.gov The introduction of halogenated pyrazinones, such as 3,5-dihalo-2(1H)-pyrazinones, in the 1980s further expanded the synthetic utility of this class, providing versatile scaffolds for creating complex, functionalized molecules. acs.org

Significance of the Pyrazine (B50134) Heterocyclic Core in Chemical Biology and Material Science

The pyrazine ring, a six-membered aromatic heterocycle with two nitrogen atoms at the 1 and 4 positions, is a privileged scaffold in both chemical biology and material science. lifechemicals.comresearchgate.net Its electron-deficient nature, arising from the two electronegative nitrogen atoms, imparts unique electronic properties that are highly valuable in the design of functional molecules. rsc.orgsigmaaldrich.com

In the realm of chemical biology , the pyrazine core is a constituent of essential biomolecules, including members of the vitamin B family like riboflavin (B1680620) and folic acid. lifechemicals.comrsc.org It is also found in numerous natural alkaloids with interesting biological profiles and serves as a key component in many approved and experimental pharmaceutical agents. udg.edulifechemicals.com For instance, Pyrazinamide (B1679903) is a well-known frontline drug for treating tuberculosis. lifechemicals.com The ability of the pyrazine ring to participate in various biological interactions has made it a focal point in drug discovery programs aimed at developing new therapeutic agents for a variety of diseases. lifechemicals.comtandfonline.com

In material science , the pyrazine moiety is a critical building block for creating advanced functional materials. rsc.orgontosight.ai Its electronic properties make it an excellent component for π-conjugated systems used in optoelectronics. rsc.org Pyrazine-based polymers and other light-responsive materials are of great interest for applications in devices such as solar cells, light-emitting diodes (LEDs), and field-effect transistors. lifechemicals.comrsc.org By modifying the pyrazine core with different substituents, researchers can tune the material's photophysical properties, such as light absorption and electron injection efficiency, to optimize device performance. rsc.org

Strategic Role of Bromine and Hydroxyl Functionalities in Chemical Derivatization

The synthetic versatility of 2-Bromo-5-hydroxypyrazine stems directly from its two functional groups: the bromine atom and the hydroxyl group. Each offers distinct and powerful avenues for chemical modification, making the molecule a highly valuable intermediate. chemimpex.com

The bromine atom is an excellent leaving group, particularly in modern cross-coupling reactions. medchemexpress.com This halogen allows for the formation of new carbon-carbon and carbon-heteroatom bonds through widely used catalytic methods like Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings. tandfonline.com This capability enables chemists to introduce a vast array of substituents onto the pyrazine ring, effectively building molecular complexity and tailoring the compound's properties for specific applications. acs.org The reactivity of the bromine atom provides a reliable handle for constructing diverse molecular libraries for screening in drug discovery and for creating novel polymeric structures in material science. solubilityofthings.com

The hydroxyl group is also a site of rich chemical reactivity. nih.gov It can be readily converted into ethers or esters through O-alkylation or O-acylation reactions, respectively. nih.gov This allows for the attachment of various functional side chains. medchemexpress.com Furthermore, the hydroxyl group influences the electronic properties of the pyrazine ring and can act as a directing group in subsequent chemical transformations. nih.gov Its ability to participate in hydrogen bonding can also be critical for molecular recognition in biological systems. The interplay between the activating hydroxyl group and the versatile bromine atom makes bromo-hydroxy aromatic compounds powerful tools in synthetic chemistry for generating complex and functionally diverse molecules. chemicalbook.combharatividyapeeth.edulibretexts.org

Key Properties of this compound

Below is an interactive table summarizing the key chemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₄H₃BrN₂O | nih.govsigmaaldrich.com |

| Molecular Weight | 174.98 g/mol | nih.govsigmaaldrich.com |

| CAS Number | 374063-92-0 | nih.govsigmaaldrich.com |

| Appearance | Powder | sigmaaldrich.comsigmaaldrich.com |

| Melting Point | 115-119 °C | sigmaaldrich.comsigmaaldrich.com |

| IUPAC Name | 5-bromo-1H-pyrazin-2-one | nih.gov |

| InChI Key | ITTXBHQAWOFJAI-UHFFFAOYSA-N | nih.govsigmaaldrich.com |

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-bromo-1H-pyrazin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3BrN2O/c5-3-1-7-4(8)2-6-3/h1-2H,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITTXBHQAWOFJAI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=O)N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377976 | |

| Record name | 2-Bromo-5-hydroxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

374063-92-0 | |

| Record name | 5-Bromo-2(1H)-pyrazinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=374063-92-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-hydroxypyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Bromo-5-hydroxypyrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies and Strategies for 2 Bromo 5 Hydroxypyrazine and Its Derivatives

Regioselective Synthetic Approaches to 2-Hydroxypyrazine (B42338) Scaffolds

The construction of the 2-hydroxypyrazine core is a critical first step. Achieving the desired substitution pattern, or regioselectivity, is a significant challenge that has been addressed through various synthetic innovations.

Improvements and Insights into the Reuben G. Jones Synthesis

In 1949, Reuben G. Jones pioneered a foundational synthesis of 2-hydroxypyrazines. beilstein-journals.orgnih.gov This method involves the double condensation of a 1,2-dicarbonyl compound with an α-aminoamide in the presence of sodium hydroxide (B78521) at low temperatures. beilstein-journals.orgnih.gov Despite its importance, this method often suffers from a lack of regioselectivity, particularly when using unsymmetrical α-ketoaldehydes, which has limited its application in medicinal chemistry. beilstein-journals.org

Influence of Reaction Parameters on Regioselectivity and Overall Yield

The outcome of the pyrazine (B50134) ring synthesis is highly sensitive to various reaction parameters. Studies have demonstrated that factors such as temperature, the rate of base addition, and the choice of solvent can significantly influence the regioselectivity and yield. beilstein-journals.orgresearchgate.net

For instance, in the condensation of pyridinediamines with unsymmetrical α-oxocarbonyl compounds, lower temperatures and acidic solvents like acetic or trifluoroacetic acid have been found to favor the formation of a single regioisomer. researchgate.net In the context of the Jones synthesis, a 1978 study highlighted the importance of the addition rate of the sodium hydroxide solution and maintaining a low temperature during this addition for optimal results. beilstein-journals.org The typical procedure involves dispersing the α-ketoaldehyde and the hydrochloride salt of the α-aminoamide in methanol (B129727), cooling the mixture (often to -30 °C), and then adding a concentrated sodium hydroxide solution. beilstein-journals.org

| Parameter | Influence on Synthesis |

| Base | The use of tetraalkylammonium hydroxide can improve regioselectivity and yield compared to sodium hydroxide. beilstein-journals.org |

| Temperature | Low temperatures, particularly during base addition, are crucial for controlling the reaction and improving outcomes. beilstein-journals.orgresearchgate.net |

| Solvent | Acidic solvents can promote higher regioselectivity in certain pyrazine syntheses. researchgate.net |

| Rate of Reagent Addition | A controlled, slow addition of the base is important for maximizing the yield of the desired product. beilstein-journals.org |

Novel Catalytic Approaches for Pyrazine Ring Formation

Modern synthetic chemistry has seen the emergence of novel catalytic methods for constructing the pyrazine ring, offering more sustainable and efficient alternatives to classical methods. These approaches often utilize transition metal catalysts or biocatalysts.

One innovative approach involves the dehydrogenative self-coupling of 2-amino alcohols, catalyzed by earth-abundant manganese pincer complexes. acs.orgnih.gov This method produces 2,5-disubstituted pyrazines with water and hydrogen gas as the only byproducts, making it an atom-economical and environmentally friendly process. acs.orgnih.gov Another strategy employs a copper-based catalyst with an asymmetric ligand (TNP-Cu@rGO) for the synthesis of pyrazine derivatives from various substrates, demonstrating good functional group tolerance. sioc-journal.cn Additionally, low-cost ionic liquids have been explored as catalysts for pyrazine ring formation, offering an efficient conversion of substrates to products. ppor.az Biocatalytic methods using transaminases have also been developed for the synthesis of pyrazines through the oxidative dimerization of α-amino ketones generated in situ. nih.gov

| Catalytic System | Substrates | Key Advantages |

| Manganese Pincer Complexes | 2-Amino Alcohols | Atom-economical, environmentally benign, uses earth-abundant metal. acs.orgnih.gov |

| TNP-Cu@rGO | Various | Good functional group tolerance, moderate to high yields. sioc-journal.cn |

| Ionic Liquids | General | Low cost, efficient conversion. ppor.az |

| Transaminases (Biocatalysis) | α-Diketones | Biocatalytic, regioselective amination. nih.gov |

Targeted Bromination and Halogenation Techniques on the Pyrazine Ring

Once the hydroxypyrazine scaffold is in place, the next critical step is the introduction of a bromine atom at a specific position. The electron-deficient nature of the pyrazine ring presents challenges for electrophilic substitution, necessitating carefully chosen brominating agents and reaction conditions.

Direct Bromination Protocols for Hydroxypyrazines

Direct bromination of hydroxypyrazines can be achieved using various reagents. One method involves using a combination of phosphorus pentoxide (P₂O₅) and tetrabutylammonium (B224687) bromide (Bu₄NBr), which allows for the bromination of hydroxyheteroarenes under mild conditions to afford high yields of the corresponding bromoheteroarenes. researchgate.net Another approach utilizes N-bromosuccinimide (NBS) as the brominating agent. smolecule.com For instance, the bromination of 2-amino-5-methylpyrazine with NBS in ethanol (B145695) at room temperature exclusively yields the 3-bromo product due to the strong directing effect of the amino group. tsijournals.com

A method for preparing 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246) from 3-hydroxypyrazine-2-carboxamide (B1682577) involves using liquid bromine as the brominating agent while controlling the pH of the reaction to be weakly acidic. google.com This approach allows the reaction to proceed under mild conditions, reducing side reactions and improving purity and yield. google.com

Halogen Exchange Reactions for Enhanced Functionalization

Halogen exchange reactions are a powerful tool for introducing diverse functional groups onto the pyrazine core, thereby modulating the molecule's chemical properties and biological activity. Due to the electron-deficient nature of the pyrazine ring, direct electrophilic halogenation is often unsuccessful. cmu.edu Consequently, alternative strategies such as metal-halogen exchange and nucleophilic substitution are employed.

The inherent reactivity of halopyrazines allows for the substitution of halogen atoms with various nucleophiles. For instance, the bromine and chlorine atoms in dihalopyrazines can be replaced by amines, thiols, or alkoxides. This reactivity is crucial for building molecular complexity.

A notable approach involves the use of lithium tri-n-butylmagnesate for metal-halogen exchange in iodopyrazines, which are readily prepared from their chloro precursors. lookchem.com This "ate complex" facilitates the exchange reaction under milder conditions compared to traditional organolithium reagents, leading to good yields with various electrophiles like benzophenone (B1666685) and aldehydes. lookchem.com However, attempts to use this method with 2-chloropyrazine (B57796) or 2-bromopyrazine (B1269915) were unsuccessful, highlighting the greater reactivity of the iodo-derivative in this specific transformation. lookchem.com

In some cases, unexpected "halogen dance" reactions can occur, where the halogen atom migrates to a different position on the heterocyclic ring. clockss.org This phenomenon, which can be initiated by deprotonation or metal-halogen exchange, offers a pathway to substituted pyrazines that are not accessible through direct methods. clockss.org

Table 1: Examples of Halogen Exchange Reactions on Pyrazine Derivatives

| Starting Material | Reagents and Conditions | Product | Yield (%) | Reference |

| 2-Iodopyrazine | 1) nBu₃MgLi, THF, -10°C, 2.5h; 2) Electrophile (E⁺), -10°C to r.t., 18h | 2-Substituted Pyrazine | Satisfactory to Good | lookchem.com |

| 3-Chloro-5-(trifluoromethyl)pyrazine | Brominating agent (e.g., NBS) | 2-Bromo-3-chloro-5-(trifluoromethyl)pyrazine | Not specified | |

| 2-Bromo-5-hydroxypyrazine | Triflic anhydride, pyridine (B92270); then TEMPO, fluorine source | 2-Bromo-5-fluoropyrazine | Not specified | |

| Dihalopyrazines | Nucleophiles (amines, thiols, alkoxides) | ipso-Substituted pyrazines | Not specified | acs.org |

Hydroxylation and Diverse Functional Group Interconversion Strategies

The introduction and interconversion of hydroxyl groups on the pyrazine ring are critical steps in the synthesis of this compound and its analogs. These transformations can be achieved through various hydrolytic and functional group interconversion routes.

Hydrolytic Routes from Halopyrazines to Hydroxypyrazines

The conversion of halopyrazines to their corresponding hydroxypyrazines is a common and effective strategy. thieme-connect.de This hydrolysis can be accomplished under different conditions, such as heating with dilute hydrochloric acid in a sealed vessel or with an alkali in dimethyl sulfoxide (B87167) at elevated temperatures. thieme-connect.de Refluxing with aqueous alkali is another viable method. thieme-connect.de The choice of conditions can be crucial for selectivity, as demonstrated by the survival of a bromo group para to an amino substituent during hydrolysis with refluxing aqueous alkali. thieme-connect.de

A specific example is the reaction of 2-chloropyrazine with sodium hydroxide (NaOH) to form 2-hydroxypyrazine, which proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. scribd.com This highlights the general applicability of nucleophilic substitution for introducing hydroxyl groups onto the electron-deficient pyrazine ring.

Conversions from Alternative Functional Groups to the Hydroxyl Moiety

Besides hydrolysis of halopyrazines, other functional groups can be converted to a hydroxyl group. While direct examples for the synthesis of this compound from other functional groups are not extensively covered in the provided search results, the general principles of functional group interconversion in organic synthesis are applicable. ub.edu For instance, a common strategy involves the transformation of an amino group to a hydroxyl group via diazotization followed by hydrolysis. The conversion of alkoxy groups to hydroxyl groups through ether cleavage is another standard procedure.

The synthesis of hydroxypyrazines can also be achieved through the condensation of α-aminoacid amides with 1,2-dicarbonyl compounds. tripod.com This method has proven to be practical, even when using the more accessible hydrohalide salts of the aminoacid amides. tripod.com

The following table outlines different approaches to introduce a hydroxyl group onto a pyrazine ring.

Table 2: Methods for the Synthesis of Hydroxypyrazines

| Starting Material | Reagents and Conditions | Product | Key Features | Reference |

| Halopyrazines | Dilute HCl, heat, sealed vessel | Hydroxypyrazines | Hydrolysis | thieme-connect.de |

| Halopyrazines | Alkali, DMSO, 150°C | Hydroxypyrazines | Hydrolysis | thieme-connect.de |

| Halopyrazines | Aqueous alkali, reflux | Hydroxypyrazines | Hydrolysis | thieme-connect.de |

| 2-Chloropyrazine | NaOH | 2-Hydroxypyrazine | SNAr mechanism | scribd.com |

| α-Aminoacid amides | 1,2-Dicarbonyl compounds | Hydroxypyrazines | Condensation | tripod.com |

Implementation of Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds, including pyrazine derivatives, to minimize environmental impact and enhance safety. tandfonline.comtandfonline.comresearchgate.net This involves the development of more sustainable synthetic routes through the use of environmentally benign solvents, reagents, and reaction conditions.

Development of Aqueous-Phase Reaction Systems

A significant advancement in green chemistry is the use of water as a reaction solvent. The synthesis of hydroxypyrazines has been successfully conducted in aqueous solutions. For example, the condensation of α-aminoacid amides with 1,2-dicarbonyl compounds can be performed in an aqueous medium using sodium carbonate or organic amines as condensing agents at room temperature. tripod.com The oxidation of organic compounds, a key step in many synthetic sequences, can also be carried out in an aqueous phase, sometimes with the aid of a phase transfer catalyst to improve reaction rates and yields when dealing with water-insoluble substrates. alfa-chemistry.com

Utilization of Environmentally Benign Reagents and Reaction Conditions

The use of less hazardous and more sustainable reagents is a cornerstone of green chemistry. An innovative approach for pyrazine synthesis involves the use of onion extract as a catalyst. ajgreenchem.com This method allows for the efficient synthesis of pyrazine derivatives at room temperature with high atom economy and operational simplicity. ajgreenchem.com The reaction proceeds in good to excellent yields with short reaction times and an easy workup. ajgreenchem.com

Another green approach involves the use of microwave irradiation in reactive eutectic media, such as a mixture of ammonium (B1175870) formate (B1220265) and monosaccharides, for the rapid synthesis of poly(hydroxyalkyl)pyrazines. rsc.org This method offers unprecedentedly fast reaction rates and improved atom economy compared to conventional methods. rsc.org The influence of water on the reaction yield and the physical properties of the eutectic media has been investigated, leading to a significant reduction in viscosity while maintaining high yields. rsc.org

These examples demonstrate a clear trend towards the development of more sustainable and environmentally friendly methods for the synthesis of pyrazine derivatives, which can be applied to the production of this compound.

Table 3: Green Chemistry Approaches in Pyrazine Synthesis

| Green Chemistry Principle | Methodology | Reagents/Conditions | Advantages | Reference |

| Use of Safer Solvents | Aqueous-phase reaction | Water as solvent, sodium carbonate/organic amines | Environmentally benign, mild conditions | tripod.com |

| Use of Renewable Feedstocks/Catalysts | Biocatalysis | Onion extract | Readily available, room temperature, high atom economy | ajgreenchem.com |

| Energy Efficiency | Microwave-assisted synthesis | Reactive eutectic media (ammonium formate, monosaccharides) | Fast reaction rates, improved atom economy | rsc.org |

Multi-Step Total Synthesis Approaches Employing this compound as a Key Intermediate

The strategic placement of reactive sites—a nucleophilic hydroxyl group and a readily displaceable bromo substituent—makes this compound a versatile and valuable building block in the multi-step total synthesis of complex heterocyclic molecules. Its pyrazine core is a key pharmacophore in numerous biologically active compounds, and its dual functionality allows for sequential and site-selective modifications. Researchers have leveraged this intermediate to construct a variety of derivatives, most notably in the synthesis of antiviral agents and other pharmacologically relevant scaffolds.

The primary synthetic utility of this compound lies in its capacity to undergo transformations at both the hydroxyl and bromo positions. The hydroxyl group can be alkylated, acylated, or converted into a triflate for subsequent coupling reactions. The bromo group is an excellent leaving group for nucleophilic aromatic substitution (SNAr) and a handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings. These reactions enable the introduction of diverse aryl, alkyl, and alkynyl moieties, significantly expanding the molecular complexity and diversity of the resulting compounds.

Synthesis of Antiviral Agent Precursors

A prominent application of this compound is in the synthesis of precursors to the antiviral drug Favipiravir (B1662787) and its analogs. The core structure of these molecules often requires a functionalized pyrazine ring.

One key intermediate, 6-bromo-3-hydroxypyrazine-2-carboxamide, is synthesized from 2-aminomalonic acid diamide (B1670390). A patent describes a two-step process starting with the condensation of 2-aminomalonic acid diamide with a 40% aqueous solution of glyoxal (B1671930) in the presence of sodium hydroxide to form sodium 2-carbamoylpyrazine-3-hydroxylate. google.com This salt is then brominated to yield 6-bromo-3-hydroxypyrazine-2-carboxamide. google.com This route highlights the construction of the functionalized pyrazine ring system which is structurally analogous to this compound.

A more direct utilization is seen in the synthesis of Favipiravir analogs where the pyrazine scaffold is built and subsequently functionalized. For example, an economical synthesis of Favipiravir involved preparing 6-bromo-3-hydroxypyrazine-2-carboxamide, which was then subjected to fluorination, hydroxylation, and nitrile hydrolysis to yield the final product. nih.gov While this specific example starts with a carboxamide derivative, the underlying pyrazine core is identical to this compound, demonstrating the importance of this brominated hydroxypyrazine scaffold in accessing complex antiviral agents. nih.gov

The table below outlines a representative transformation in the synthesis of a key precursor for antiviral compounds.

| Starting Material | Reagents & Conditions | Intermediate Product | Reported Yield | Reference |

|---|---|---|---|---|

| Sodium 2-carbamoylpyrazine-3-hydroxylate | Brominating agent in a mixed solvent of methanol and acetonitrile. | 6-Bromo-3-hydroxypyrazine-2-carboxamide | Not specified in abstract | google.com |

| Methyl 3-amino-6-bromopyrazine-2-carboxylate | 1. NaNO₂, acid; 2. Diphenylmethanamine; 3. NH₃·H₂O; 4. NaNO₂, Olah's reagent; 5. NaI, TMSCl | Favipiravir | Not specified | gpatindia.com |

Synthesis of Substituted Azaindole Derivatives

This compound and its derivatives are also employed as key intermediates in the synthesis of other heterocyclic systems, such as azaindoles, which are important in medicinal chemistry. A patented method describes the general preparation of 2-bromo-5-substituted-pyrazines. google.com In this approach, the bromo-pyrazine core is reacted with a nucleophile (Nu), such as an amine, alcohol, or thiol derivative, to displace the bromo group and form a 2-substituted-5-hydroxypyrazine. google.com This intermediate can then undergo further transformations. For instance, the hydroxyl group can be converted into a triflate, a highly effective leaving group for palladium-catalyzed cross-coupling reactions. This two-step functionalization allows for the construction of complex bi-aryl or hetero-aryl structures, which are common motifs in pharmacologically active molecules. google.com

The following table summarizes the key steps in the synthesis of substituted pyrazine intermediates for building complex heterocyclic systems.

| Target Molecule Class | Synthetic Strategy | Key Transformation of Pyrazine Intermediate | Reagents | Reference |

|---|---|---|---|---|

| Substituted Azaindoleoxoacetic Piperazine Derivatives | Sequential functionalization of the pyrazine ring. | 1. Nucleophilic substitution at the C-2 position. 2. Conversion of the C-5 hydroxyl to a triflate. 3. Cross-coupling reaction. | 1. Amines, alcohols, or thiols. 2. Triflic anhydride. 3. Palladium catalyst, boronic acid/ester. | google.com |

| Substituted Pyrazine Derivatives | Nucleophilic aromatic substitution. | Displacement of the bromo group with various nucleophiles. | Amines, alcohols, thio-derivatives. | google.com |

These examples underscore the strategic importance of this compound as a pivotal intermediate. Its inherent reactivity and the differential reactivity of its two functional groups provide a robust platform for the assembly of diverse and complex molecular architectures, particularly in the realm of medicinal chemistry.

Chemical Reactivity and Mechanistic Investigations of 2 Bromo 5 Hydroxypyrazine

Electrophilic Substitution Reactions on the Pyrazine (B50134) Ring System

The pyrazine ring is inherently electron-deficient, making it generally resistant to electrophilic attack. However, the presence of an activating group, such as a hydroxyl group, can significantly enhance its reactivity towards electrophiles. doi.org

Mechanisms of Halogenation and Nitration in Hydroxypyrazines

Hydroxypyrazines are considerably more activated towards electrophilic substitution reactions like halogenation and nitration compared to other pyrazine derivatives. doi.org For instance, the bromination of a hydroxyphenylpyrazine in acetic acid, using pyridine (B92270) as a hydrogen bromide acceptor, results in the substitution at the 5-position. doi.org This indicates that the hydroxyl group directs the incoming electrophile to specific positions on the pyrazine ring.

The nitration of hydroxypyrazines also demonstrates the activating effect of the hydroxyl group. While alkylhydroxypyrazines may not undergo nitration under standard conditions, other derivatives can be nitrated, often with initial formation of a nitrate (B79036) ester that rearranges to the nitro-substituted pyrazine upon heating. doi.org The position of nitration is influenced by the substitution pattern on the pyrazine ring. doi.org

The general mechanism for electrophilic halogenation of aromatic rings involves the polarization of the halogen molecule by a Lewis acid catalyst to create a better electrophile. science-revision.co.uk The π-electrons of the aromatic ring then attack this electrophilic species, forming a carbocation intermediate which subsequently loses a proton to restore aromaticity. science-revision.co.uk In the case of hydroxypyrazines, the hydroxyl group's electron-donating effect stabilizes this carbocation intermediate, facilitating the substitution.

Analysis of Substituent Effects on Aromatic Ring Activation

The reactivity of the pyrazine ring is highly sensitive to the electronic properties of its substituents. Electron-donating groups, such as the hydroxyl group in 2-bromo-5-hydroxypyrazine, increase the electron density of the ring, thereby activating it for electrophilic substitution. cdnsciencepub.comnih.gov Conversely, electron-withdrawing groups would further deactivate the already electron-deficient pyrazine ring towards electrophilic attack. thieme-connect.de

Nucleophilic Substitution Reactions Involving the Bromine Moiety

The bromine atom at the 2-position of this compound is susceptible to nucleophilic displacement, a common reaction for halopyrazines. thieme-connect.de This reactivity allows for the introduction of a wide array of functional groups.

Pathways for Amination and Alkylation

The bromine atom can be displaced by various nitrogen-containing nucleophiles in amination reactions. This is a key transformation for the synthesis of more complex molecules. For instance, sequential nucleophilic substitution and Suzuki coupling have been demonstrated on 5-bromo-3-chloropyrazin-2-one, where an amine displaces the chlorine atom. researchgate.net While this specific example involves a different isomer, the principle of nucleophilic amination of a bromo-hydroxypyrazine is analogous. The reaction typically proceeds under basic conditions, often with microwave irradiation to accelerate the reaction. researchgate.net

Alkylation reactions, involving the displacement of the bromine by carbanions or other carbon nucleophiles, are also feasible. These reactions provide a direct method for forming carbon-carbon bonds.

Displacement Reactions with Diverse Nucleophilic Species

Besides amines, a variety of other nucleophiles can displace the bromine atom in halopyrazines. These include alkoxides, thiolates, and fluoride (B91410) ions. The displacement of bromine in bromohydroxypyrazines by a hydroxyl ion can lead to the formation of dihydroxypyrazines. doi.org The reactivity of halopyrazines towards nucleophilic substitution is generally higher than that of corresponding pyridines. thieme-connect.de The reaction conditions, such as the choice of solvent and the nature of the base, can significantly influence the outcome of these displacement reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Transition metal-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic compounds, and this compound is a suitable substrate for such transformations. The bromine atom at the 2-position is particularly reactive towards cross-coupling reactions like Suzuki-Miyaura, Sonogashira, and Heck reactions. researchgate.net

These reactions, typically catalyzed by palladium complexes, enable the formation of carbon-carbon and carbon-heteroatom bonds with a high degree of control and efficiency. researchgate.netacs.org For example, Suzuki coupling of a bromo-pyrazinone with an arylboronic acid in the presence of a palladium catalyst and a base can be used to introduce aryl groups onto the pyrazine ring. researchgate.net Similarly, Sonogashira coupling allows for the introduction of alkynyl groups. researchgate.net The development of efficient catalysts and reaction conditions, including the use of water as a solvent, has made these methods more sustainable. researchgate.netresearchgate.net

The choice of catalyst, ligands, base, and solvent is crucial for the success of these cross-coupling reactions and can be tailored to the specific substrates and desired products. acs.org

Suzuki Coupling Reactions with Organoboron Compounds

The Suzuki-Miyaura coupling is a robust and widely utilized palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds. nih.gov In the context of pyrazine chemistry, it provides a powerful method for derivatization. mdpi.com For substrates like 5-bromo-2(1H)-pyrazinone, the electron-deficient nature of the pyrazine ring facilitates the initial oxidative addition step of the palladium catalyst to the carbon-bromine bond. researchgate.net

Research into the functionalization of pyrazinone scaffolds for applications such as kinase inhibitors has demonstrated the utility of Suzuki coupling reactions. researchgate.net In a study on the related 5-bromo-3-chloropyrazin-2-one, the bromine atom is selectively displaced over chlorine in Suzuki couplings, although the reactivity pattern can be complex. More commonly, a sequential strategy is employed where a more reactive halogen is first substituted via nucleophilic aromatic substitution (SNAr), followed by a Suzuki coupling at the remaining bromo position. researchgate.net

For the synthesis of 3,5-disubstituted-2(1H)-pyrazinones, a general procedure involves the reaction of a 5-bromo-pyrazinone intermediate with an arylboronic acid in the presence of a palladium catalyst and a base. researchgate.net This methodology allows for the introduction of a wide array of aryl and heteroaryl substituents at the 5-position.

| Substrate | Coupling Partner | Catalyst | Base | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|---|---|

| 5-Bromo-3-substituted-2(1H)-pyrazinone | R-B(OH)₂ | PdCl₂(dppf) | 0.5 M aq. Na₂CO₃ | Acetonitrile (MeCN) | Microwave, 150 °C, 20 min | 8–99% | researchgate.net |

The reaction mechanism follows the well-established catalytic cycle for Suzuki coupling, involving:

Oxidative Addition: The Pd(0) catalyst inserts into the C-Br bond of the pyrazinone ring.

Transmetalation: The organoboron compound transfers its organic group to the palladium center, a step facilitated by the base.

Reductive Elimination: The coupled product is eliminated from the palladium complex, regenerating the Pd(0) catalyst. researchgate.net

The versatility of this reaction allows for the synthesis of diverse libraries of pyrazinone derivatives from the this compound precursor. researchgate.net

Exploration of Other Transition Metal-Mediated Coupling Processes

Beyond the Suzuki reaction, the bromine atom on the this compound scaffold enables a variety of other transition metal-mediated transformations. These alternative coupling reactions expand the synthetic utility of the molecule, allowing for the introduction of different functional groups.

Sonogashira Coupling: This palladium- and copper-co-catalyzed reaction couples terminal alkynes with aryl or vinyl halides. It has been successfully applied to functionalize chloropyrazines, demonstrating its feasibility for halopyrazine systems. mdpi.com For this compound, this reaction would introduce an alkynyl substituent at the 2-position, a valuable moiety for further derivatization.

Kumada-Corriu Coupling: This cross-coupling reaction utilizes a Grignard reagent (organomagnesium halide) and is typically catalyzed by nickel or palladium complexes, although iron catalysts have also been shown to be effective for pyrazine substrates. mdpi.com The reaction of this compound with an appropriate Grignard reagent under Kumada-Corriu conditions would result in the formation of a C-C bond, introducing alkyl or aryl groups.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a carbon-nitrogen bond between an aryl halide and an amine. It is a key method for synthesizing N-aryl compounds. Its application to 2-chloro-5-trifluoromethoxypyrazine highlights its utility for creating substituted aminopyrazines from halopyrazine precursors. mdpi.com This would allow for the introduction of various amino groups at the 2-position of the pyrazinone core.

Nucleophilic Aromatic Substitution (SNAr): The electron-deficient pyrazinone ring is activated towards nucleophilic attack. This allows for the displacement of the bromide by various nucleophiles, such as amines, without the need for a metal catalyst, often proceeding under thermal or microwave conditions. researchgate.net In dihalopyrazinone systems, SNAr reactions can be chemoselective, enabling sequential functionalization. researchgate.net

| Reaction Type | Catalyst/Reagents | Functionality Introduced | Reference (on analogous pyrazines) |

|---|---|---|---|

| Sonogashira Coupling | Pd/Cu catalyst, Base | Alkynyl | mdpi.com |

| Kumada-Corriu Coupling | Fe(acac)₂, Grignard Reagent | Alkyl/Aryl | mdpi.com |

| Buchwald-Hartwig Amination | Pd catalyst, Base, Amine | Amino | mdpi.com |

| SNAr | Nucleophile (e.g., Amine), Base | Amino, Alkoxy, etc. | researchgate.net |

Tautomeric Equilibria and their Influence on Chemical Reactivity

One of the most critical aspects of the chemistry of this compound is its tautomeric nature. Tautomerism involves the migration of a proton, leading to constitutional isomers that exist in dynamic equilibrium. conicet.gov.ar This phenomenon directly influences the molecule's structure, stability, and reactivity, including its participation in the coupling reactions discussed previously.

Investigation of Pyrazinol-Pyrazinone Tautomerism

This compound can exist in two primary tautomeric forms: the aromatic hydroxy (enol) form, This compound , and the non-aromatic keto form, 5-bromo-2(1H)-pyrazinone . nih.govconicet.gov.ar

Figure 1: Tautomeric equilibrium of this compound.

Studies on analogous systems, such as favipiravir (B1662787) (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) and its halogenated derivatives, provide significant insight into the factors governing this equilibrium. conicet.gov.ar Research indicates that the pyrazinone (keto) form is generally the more stable and predominant tautomer, particularly in the solid state and in polar solvents. conicet.gov.arresearchgate.net The stability of the keto form is influenced by factors such as solvent polarity and the electronic nature of other substituents on the pyrazine ring.

The equilibrium is finely modulated by both internal and external factors:

Solvent Effects: The enol tautomer is favored in apolar environments. Conversely, an increase in solvent polarity, especially in protic solvents capable of hydrogen bonding, shifts the equilibrium toward the more polar keto tautomer. conicet.gov.ar

Substituent Effects: The electronegativity of substituents on the pyrazine ring plays a crucial role. For 6-substituted 3-hydroxy-2-pyrazinecarboxamides, it was found that keto tautomerization is favored as the electronegativity of the substituent at the 6-position decreases, following the trend: H >> I ≈ Br > Cl ≥ F. conicet.gov.ar This suggests that for this compound, the bromo substituent contributes to the preference for the pyrazinone form over what might be observed in a fluoro- or chloro-analogue.

This tautomeric preference is critical for reactivity. For instance, reactions like N-alkylation occur on the pyrazinone tautomer, while O-alkylation would proceed from the hydroxypyrazine form. The predominance of the pyrazinone form means that reactions typically occur at the nitrogen atom of the amide-like moiety.

Spectroscopic and Computational Studies of Tautomeric Forms

The existence and relative populations of the tautomers of hydroxypyrazines have been extensively studied using a combination of spectroscopic methods and computational chemistry. conicet.gov.aracs.org

Spectroscopic Investigations:

UV-Vis Spectroscopy: This technique is effective for quantifying the amounts of the two tautomeric forms in different solvents. researchgate.net The enol and keto forms have distinct absorption maxima, allowing for the determination of the equilibrium constant in various environments.

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are used to characterize the tautomers. In some cases, rapid interconversion between tautomers can lead to averaged signals. However, by comparing spectra with those of N-methylated (fixed keto) and O-methylated (fixed enol) analogues, the dominant form can be identified. researchgate.net For related bromo-substituted hydroxypyrazine systems, NMR studies in solvents like DMSO-d6 confirm the prevalence of the keto tautomer. conicet.gov.ar

Infrared (IR) Spectroscopy: The keto tautomer is characterized by a strong carbonyl (C=O) stretching absorption, which is absent in the enol form. This makes IR spectroscopy a useful tool for identifying the dominant tautomer, particularly in the solid state. conicet.gov.ar

Computational Studies: Density Functional Theory (DFT) calculations have been employed to determine the relative energies and stabilities of the tautomers. conicet.gov.artandfonline.com These studies consistently show that the pyrazinone (keto) form is energetically favored over the hydroxypyrazine (enol) form.

For a related molecule, 6-bromo-3-hydroxy-2-pyrazinecarboxamide, the energy difference between the tautomers highlights this preference. tandfonline.com

| Tautomer | Relative Energy (Gas Phase) | Relative Energy (Aqueous Solution) | Reference |

|---|---|---|---|

| Enol Form (Hydroxypyrazine) | 10.21 kcal/mol | 2.92 kcal/mol | tandfonline.com |

| Keto Form (Pyrazinone) | 0 kcal/mol (Reference) | 0 kcal/mol (Reference) | tandfonline.com |

The calculations show that while the keto form is more stable in both the gas phase and solution, the energy gap is significantly reduced in a polar solvent like water. tandfonline.com This is because the more polar keto structure is better stabilized by the solvent environment. These computational findings are in strong agreement with experimental spectroscopic data, confirming that this compound exists primarily as 5-bromo-2(1H)-pyrazinone under most conditions. conicet.gov.ar

Computational Chemistry and Theoretical Investigations of 2 Bromo 5 Hydroxypyrazine

Electronic Structure and Molecular Orbital Analysis

The electronic structure of a molecule is fundamental to its chemical and physical properties. Analysis of the molecular orbitals, particularly the frontier orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is essential for describing its reactivity and electronic transitions. researchgate.net

The HOMO-LUMO energy gap is a critical parameter for determining molecular stability. fmach.it A large gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily polarized. fmach.it

Density Functional Theory (DFT) calculations, often using the B3LYP functional with a 6-311++G(d,p) basis set, are a common method for these investigations. tandfonline.comresearchgate.net For the related compound 6-bromo-3-hydroxy-2-pyrazinecarboxamide (referred to as T705-Br), the HOMO, LUMO, and energy gap have been calculated. In a comparative study of favipiravir (B1662787) analogues, the substitution of a fluorine atom with a bromine atom was found to slightly decrease the HOMO-LUMO energy gap. tandfonline.com Among the halogenated analogues studied (F, Cl, Br), the bromo-substituted version (T705-Br) exhibited the lowest HOMO-LUMO energy gap, indicating higher reactivity. tandfonline.com

Table 1: Calculated Molecular Orbital Energies for 6-Bromo-3-hydroxy-2-pyrazinecarboxamide

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.69 |

| ELUMO | -2.17 |

| Energy Gap (ΔE) | 4.52 |

Data derived from a theoretical study on favipiravir analogues. tandfonline.com

Electron Affinity (EA) and Ionization Potential (IP) are fundamental electronic properties that can be derived from HOMO and LUMO energies through Koopmans' theorem. Ionization Potential (IP = -EHOMO) is the energy required to remove an electron, while Electron Affinity (EA = -ELUMO) is the energy released when an electron is added. These values help quantify the molecule's ability to act as an electron donor or acceptor. tandfonline.comresearchgate.net

For the structural analogue 6-bromo-3-hydroxy-2-pyrazinecarboxamide, these values have been calculated, providing insight into the electronic behavior of the bromo-hydroxypyrazine system. tandfonline.com

Table 2: Calculated Electronic Properties for 6-Bromo-3-hydroxy-2-pyrazinecarboxamide

| Parameter | Value (eV) |

|---|---|

| Ionization Potential (IP) | 6.69 |

| Electron Affinity (EA) | 2.17 |

Data derived from a theoretical study on favipiravir analogues. tandfonline.com

Reactivity Indices and Predictions of Chemical Hardness and Softness

The chemical hardness and softness for 6-bromo-3-hydroxy-2-pyrazinecarboxamide have been determined as follows:

Chemical Hardness (η): 2.26 eV tandfonline.com

Chemical Softness (S): 0.44 eV⁻¹ tandfonline.com

The electrophilicity index (ω) measures a molecule's ability to act as an electrophile, or electron acceptor. It is calculated from the chemical potential (μ) and chemical hardness (η). A higher electrophilicity index indicates a greater capacity to accept electrons. For 6-bromo-3-hydroxy-2-pyrazinecarboxamide, the electrophilicity index has been calculated to be 4.29 eV, suggesting it has a significant capacity to participate in reactions as an electrophile. tandfonline.com

Molecular Dynamics Simulations and Conformational Landscape Analysis

2-Bromo-5-hydroxypyrazine can exist in different tautomeric and conformational forms, which can significantly influence its properties and biological activity. It primarily exists in a tautomeric equilibrium between the hydroxy form (this compound) and the more stable keto form (5-bromo-2(1H)-pyrazinone). conicet.gov.arthieme-connect.de

Computational studies on the related 6-bromo-3-hydroxy-2-pyrazinecarboxamide have explored this keto-enol tautomerism in detail. conicet.gov.ar Density Functional Theory (DFT) calculations revealed that the relative stability of these tautomers is finely modulated by the chemical environment. In the gas phase or apolar environments, the enol (hydroxy) form is generally favored. However, in polar solvents, the more polar keto tautomer is stabilized, leading to a significant reduction in the energy difference between the two forms. tandfonline.comconicet.gov.ar The presence of the bromine substituent also influences this equilibrium; decreasing the electronegativity of the substituent at this position (from F to Br) was found to favor the keto tautomer. conicet.gov.ar

Molecular dynamics (MD) simulations can further explore the conformational landscape by simulating the atomic motions of the molecule over time. These simulations, often performed in explicit solvent environments, provide a dynamic picture of the molecule's behavior, including bond rotations, tautomeric shifts, and interactions with surrounding solvent molecules, offering deeper insight than static calculations alone. acs.orgacs.org

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 5-Bromo-2(1H)-pyrazinone |

| 5-chloro-N-(3-nitrophenyl)pyrazine-2-carboxamide |

| 6-bromo-3-hydroxy-2-pyrazinecarboxamide |

| Favipiravir |

| Pyridine (B92270) |

In Silico Screening and Prediction of Bioactivity and Molecular Interactions

Computational, or in silico, methods have become indispensable tools in medicinal chemistry for the rapid screening of vast compound libraries, predicting biological activities, and elucidating molecular interactions before undertaking expensive and time-consuming laboratory synthesis and testing. For derivatives of this compound, these theoretical investigations are crucial for identifying potential therapeutic applications and understanding their mechanisms of action at a molecular level.

Research in this area often employs techniques like molecular docking and the prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to evaluate the potential of pyrazine-based compounds as drug candidates. aip.org These studies help prioritize compounds with favorable binding affinities to biological targets and desirable pharmacokinetic profiles. aip.orgresearchgate.net

A notable area of investigation is the exploration of pyrazine (B50134) derivatives as potential antiviral and anticancer agents. aip.orgresearchgate.netnih.gov For instance, computational studies have been performed on analogues of the antiviral drug Favipiravir, which shares a pyrazine core. aip.org One such study investigated 6-Bromo-3-hydroxy pyrazine-2-carboxamide, a compound structurally related to this compound, as a potential inhibitor of the Main Protease (MPro) of SARS-CoV-2. aip.org Molecular docking simulations predicted its binding energy and drug-likeness score, suggesting a better binding affinity than Favipiravir itself. aip.org

| Compound | Target | Binding Energy (kcal/mol) | Drug Score |

|---|---|---|---|

| 6-Bromo-3-hydroxy pyrazine-2-carboxamide | SARS-CoV-2 MPro | -3.96 | 0.77 |

| 3-hydroxy pyrazine-2-carboxamide | SARS-CoV-2 MPro | -4.00 | 0.26 |

In the realm of oncology, computational screening has identified pyrazine derivatives with potential anticancer properties. nih.gov A study focused on a novel derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), which was designed through structural optimization. nih.gov Molecular docking was used to predict its interaction with human matrix metalloproteinases MMP-2 and MMP-9, enzymes often implicated in tumor invasion and metastasis. nih.gov The docking scores indicated a strong binding potential to the catalytic sites of these enzymes. nih.gov These computational predictions were later supported by in vitro assays, which showed significant cytotoxic ability against Jurkat, HeLa, and MCF-7 cancer cell lines. nih.gov

| Compound | Target Protein | Docking Energy (kcal/mol) |

|---|---|---|

| 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) | Human Matrix Metalloproteinase 2 (MMP-2) | -9.0 |

| Human Matrix Metalloproteinase 9 (MMP-9) | -7.8 |

These examples underscore the power of in silico screening in modern drug discovery. By computationally evaluating derivatives of the this compound scaffold against various biological targets, researchers can efficiently identify promising lead compounds for further development as antiviral or anticancer therapeutics. aip.orgnih.gov The approach allows for the rational design of molecules with enhanced potency and specificity, guiding synthetic efforts toward the most promising candidates. rsc.org

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Versatile Precursor in Complex Organic Synthesis

As an organic intermediate, 2-Bromo-5-hydroxypyrazine serves as a critical starting point for the synthesis of a wide array of complex molecules. sincerechemical.comlookchem.com Its pyrazine (B50134) core, substituted with a bromine atom and a hydroxyl group, offers multiple reaction sites for chemists to exploit in the assembly of intricate molecular frameworks.

This compound is a member of the pyrazine family, a class of six-membered heterocycles that are prevalent in numerous bioactive molecules. cymitquimica.comthieme-connect.de Heterocyclic compounds are fundamental to medicinal chemistry and the development of new pharmaceuticals. The structure of this compound makes it an ideal building block for creating other, more complex nitrogen-containing heterocyclic systems. mdpi.com The bromine atom can be replaced through various cross-coupling reactions, while the hydroxyl group can be modified or used to direct reactions, enabling the synthesis of a diverse range of pyrazine derivatives and other related heterocyclic structures.

Table 1: Role of this compound as a Synthetic Precursor

| Feature | Synthetic Utility |

|---|---|

| Core Structure | Pyrazine ring, a key nitrogen-containing heterocycle. cymitquimica.com |

| Functional Groups | Contains reactive bromo and hydroxyl groups. chemimpex.com |

| Primary Function | Serves as a versatile intermediate or building block. lookchem.comchemimpex.com |

| Key Reactions | Participates in cross-coupling and substitution reactions. |

| Outcome | Enables the construction of complex, multi-ring heterocyclic systems. |

The utility of this compound extends to its role as a key intermediate in the multi-step synthesis of various specialty chemicals. lookchem.com It is particularly noted for its application in the development of pharmaceuticals and agrochemicals, such as fungicides and herbicides. chemimpex.com In these synthetic pathways, the compound's dual functionality allows for streamlined processes, where its structure can be sequentially and selectively modified to build the final target molecule. chemimpex.com This versatility makes it a valuable asset in research and development for creating novel compounds with potential therapeutic or agricultural benefits. chemimpex.com

Exploration in the Development of Advanced Materials

The chemical properties of this compound have led to its exploration in the field of materials science. chemimpex.comchemuniverse.com Its potential to be incorporated into larger molecular assemblies makes it a candidate for creating materials with specific, tailored functions.

Research has indicated the potential use of this compound in the formulation of advanced polymers and coatings. A patent for a resin composition designed as an underfill material for semiconductor devices lists this compound as a potential component. epo.org In this context, it would be part of a formulation that includes a compound with a phenolic hydroxy group, a metal ion trapping agent, and a radical polymerizable compound, highlighting its compatibility with polymerization processes. epo.org Such applications are critical for the electronics industry, where specialized resin compositions are essential. epo.org

Pyrazine derivatives are of significant interest in the development of new luminescent materials due to their applications in fluorescent sensors and optoelectronic devices. researchgate.net The electron-withdrawing nature of the pyrazine ring makes it a suitable component in molecules designed for intramolecular charge transfer (ICT), a phenomenon that can induce luminescence. researchgate.net While research often focuses on the broader class of pyrazines, the functional groups on this compound provide handles for chemists to integrate this core into larger π-conjugated systems. These systems can be engineered to exhibit specific photoluminescent properties, making them suitable for advanced materials applications. researchgate.net Patents related to dicyanopyrazine compounds further underscore the utility of the pyrazine scaffold in creating functional luminescent and fluorescent materials. google.com

The development of luminescent materials incorporating pyrazine moieties is directly linked to their use in optoelectronic devices. researchgate.net Materials built from pyrazine derivatives are explored for their potential in Organic Light-Emitting Diodes (OLEDs). researchgate.netwatson-int.com The ability to tailor the molecular structure allows for the tuning of electronic and optical properties, which is crucial for optimizing the performance of these devices. The incorporation of pyrazine units can influence key parameters like the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which govern charge injection and transport in optoelectronic systems. researchgate.net

Table 2: Applications of Pyrazine Derivatives in Materials Science

| Application Area | Relevant Property | Potential Use of this compound |

|---|---|---|

| Functional Polymers | Can be incorporated into resin compositions. | Component in underfill materials for semiconductors. epo.org |

| Luminescent Materials | Electron-deficient pyrazine ring facilitates Intramolecular Charge Transfer (ICT). researchgate.net | Core scaffold for building novel photoluminescent molecules. researchgate.netgoogle.com |

| Optoelectronic Devices | Tunable electronic properties for use in OLEDs. researchgate.net | Building block for organic materials used in light-emitting applications. watson-int.com |

Biological and Medicinal Chemistry Applications of 2 Bromo 5 Hydroxypyrazine Derivatives

Intermediate in Pharmaceutical Development and Drug Discovery Pipelines

The utility of 2-bromo-5-hydroxypyrazine as a foundational molecule in pharmaceutical research is well-established. Its structure allows it to serve as a key intermediate, or starting point, for the construction of more complex molecules with potential therapeutic effects. chemimpex.com The reactivity of the pyrazine (B50134) core, enhanced by its bromine and hydroxyl substituents, makes it a valuable asset for medicinal chemists aiming to streamline synthetic pathways. chemimpex.com

Design and Synthesis of Novel Drug Candidates

This compound is a recognized building block in the creation of novel pharmaceutical compounds. chemimpex.com Its ability to participate in various chemical reactions enables the synthesis of diverse molecular libraries, which are then screened for therapeutic activity. The pyrazine moiety itself is a desirable feature in drug design, as it can engage in multiple types of binding interactions with protein targets, including hydrogen bonds and other nonpolar interactions. acs.org The strategic placement of the bromo and hydroxyl groups on the pyrazine ring provides reactive handles for chemists to introduce different functional groups, thereby systematically modifying the structure to optimize biological activity and pharmacokinetic properties. This makes derivatives of this compound fundamental components in the pipeline for discovering new drug candidates. chemimpex.com

Contribution to the Development of Therapeutics for Neurological Disorders

Research has specifically highlighted the role of this compound as a key intermediate in the synthesis of pharmaceuticals targeting neurological disorders. chemimpex.com The development of compounds for conditions affecting the central nervous system often requires molecules that can cross the blood-brain barrier and interact with specific neural targets. The structural framework of pyrazine derivatives can be adapted to meet these needs. For instance, cinnamic acid–pyrazine derivatives have been synthesized and shown to protect human neuroblastoma cells from free radical damage. mdpi.com Furthermore, patents for oxazine (B8389632) derivatives intended for the treatment of neurological diseases demonstrate the broader application of related heterocyclic structures in this therapeutic area. google.com The use of this compound and its isomers provides a synthetic entry point to classes of compounds investigated for their potential in treating a range of neurological conditions. chemimpex.commdpi.com

Scaffold for Bioactive Molecule Synthesis

The term "scaffold" in medicinal chemistry refers to a core molecular structure upon which various chemical modifications can be made to create a family of related compounds. The this compound structure and its isomers are classic examples of such scaffolds, providing a robust foundation for building diverse and potent bioactive molecules. chemimpex.com

Synthesis of Analogs of Antiviral Agents, including Favipiravir (B1662787)

The pyrazine-based antiviral drug Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is a prominent example showcasing the importance of the hydroxypyrazine scaffold. nih.gov While not a direct derivative of this compound, its synthesis often involves a closely related isomer, 6-bromo-3-hydroxypyrazine-2-carboxamide (B1279246), as a key intermediate. nih.govresearchgate.net This bromo-substituted pyrazine serves as a precursor that is later converted to the final fluorinated drug.

Several synthetic routes to Favipiravir rely on the strategic manipulation of a hydroxypyrazine core. whiterose.ac.uk For instance, one method starts with 3-hydroxypyrazine-2-carboxamide (B1682577), which undergoes bromination to yield 6-bromo-3-hydroxypyrazine-2-carboxamide. google.com This intermediate is crucial for the subsequent steps that lead to the final active pharmaceutical ingredient. The development of efficient syntheses for this and other bromo-hydroxypyrazine intermediates is an active area of research, aiming to make antiviral drugs like Favipiravir more accessible. nih.govresearchgate.net The utility of this scaffold also extends to the creation of other Favipiravir analogs, where modifying the substituents on the pyrazine ring can lead to new antiviral candidates with potentially improved properties. nih.gov

| Starting Material/Intermediate | Synthetic Transformation | Resulting Compound/Use | Reference(s) |

| 3-Hydroxypyrazine-2-carboxamide | Bromination using hydrobromic acid and hydrogen peroxide | 6-Bromo-3-hydroxypyrazine-2-formamide (Favipiravir intermediate) | google.com |

| Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate | Amidation with aqueous ammonia | 6-Bromo-3-hydroxypyrazine-2-carboxamide (Favipiravir intermediate) | nih.gov |

| 6-Bromo-3-hydroxypyrazine-2-carboxamide | Used as starting material in a four-step protocol | Favipiravir | researchgate.net |

| 6-bromo-substituted analog of favipiravir | Glycosylation | 6-bromo-3-oxo-4-(β-D-ribofuranosyl)-2-pyrazinecarboxamide | nih.gov |

Development of Inhibitors for Key Biological Targets (e.g., BRD4, Histone Acetyltransferases)

The pyrazine scaffold is also instrumental in the design of inhibitors for epigenetic targets, which play a crucial role in gene regulation and are implicated in diseases like cancer. researchgate.netnih.gov One such target is the Bromodomain-containing protein 4 (BRD4), a member of the bromodomain and extra-terminal domain (BET) family of proteins. nih.gov Inhibitors of BRD4 have shown significant anticancer activity. nih.gov

Research has led to the design and synthesis of novel BRD4 inhibitors built upon pyrazine-related structures. researchgate.net For example, a series of imidazolopyridone derivatives were designed as BRD4 inhibitors, with one compound, HB100-A7, showing excellent inhibitory activity against the first bromodomain of BRD4 (BRD4(1)) with an IC₅₀ value of 0.035 μM. researchgate.net This compound also suppressed the proliferation of pancreatic cancer cells. researchgate.net The versatility of the pyrazine core allows for the creation of diverse structures that can effectively target the binding sites of proteins like BRD4. researchgate.netnih.gov While the direct synthetic lineage from this compound for all such inhibitors is not always explicit, the relevance of the pyrazine scaffold is clear.

| Compound/Series | Target | Reported Activity (IC₅₀) | Therapeutic Potential | Reference(s) |

| HB100-A7 | BRD4(1) | 0.035 μM | Pancreatic Cancer | researchgate.net |

| Compound 13f | BRD4-BD1 | 110 nM | Leukemia (MV-4-11 cells) | researchgate.net |

| Compound 77 | BRD4(1) | 140 nM | Cancer | nih.gov |

While histone deacetylases (HDACs) are also key epigenetic targets, the direct use of this compound derivatives as HDAC inhibitors is less documented in the provided search results. However, boronic acid derivatives, which can be synthesized from halogenated precursors, have been investigated as potential HDAC inhibitors. rsc.org

Research into Novel Non-Steroidal Anti-androgens

In the field of oncology, particularly for prostate cancer, non-steroidal anti-androgens are a critical class of therapeutics. nih.gov Research in this area has involved the design of new compounds that can block the androgen receptor more effectively than existing drugs like flutamide (B1673489) and bicalutamide. rsc.org

A novel series of potential flutamide-like antiandrogens has been developed by modifying the core structure, including the incorporation of a pyrazine moiety. rsc.org In one study, a compound featuring a 5-chloropyrazinoyl group (compound 9a) was synthesized and evaluated. This compound was found to be more effective against the androgen-dependent prostate cancer cell line LAPC-4 than the standard anti-androgens flutamide, hydroxyflutamide, and bicalutamide. rsc.org The pyrazine core in this derivative was suggested to contribute to a more stable binding interaction within the androgen receptor. rsc.org This research highlights the successful use of the pyrazine scaffold to generate new anti-cancer agents with improved potency and selectivity. rsc.org

| Compound | Cell Line | Reported Antiproliferative Activity (IC₅₀) | Comparison | Reference(s) |

| Compound 9a | LAPC-4 | 1.8 ± 0.2 µM | More potent than standards | rsc.org |

| Flutamide (Standard) | LAPC-4 | 2.5 ± 0.3 µM | - | rsc.org |

| Hydroxyflutamide (Standard) | LAPC-4 | 3.5 ± 0.4 µM | - | rsc.org |

| Bicalutamide (Standard) | LAPC-4 | 6.7 ± 0.7 µM | - | rsc.org |

Table of Chemical Compounds Mentioned

| Chemical Name |

| This compound |

| 3,6-dichloropyrazine-2-carbonitrile |

| 3-aminopyrazine-2-carboxylic acid |

| 3-hydroxypyrazine-2-carboxamide |

| 5-bromo-2(1H)-pyrazinone |

| 5-chloropyrazinoyl |

| 6-bromo-3-hydroxypyrazine-2-carboxamide |

| 6-bromo-3-hydroxypyrazine-2-formamide |

| 6-fluoro-3-hydroxypyrazine-2-carboxamide |

| Bicalutamide |

| Favipiravir |

| Flutamide |

| HB100-A7 |

| Hydroxyflutamide |

| Methyl 6-bromo-3-hydroxypyrazine-2-carboxylate |

Investigation in Agricultural Chemical Formulation

Derivatives of this compound are instrumental in the development of modern agrochemicals, offering solutions for crop protection. chemimpex.com The pyrazine ring is a key component in various compounds designed to act as fungicides and herbicides. chemimpex.comresearchgate.net

The inherent chemical properties of the pyrazine ring make it a valuable component in the synthesis of agricultural fungicides and herbicides. chemimpex.comgoogle.com Research has focused on creating pyrazine derivatives that can effectively control plant pathogens and unwanted vegetation. For instance, a series of 2,3-dicyanopyrazine derivatives have been synthesized and evaluated for their herbicidal effects. researchgate.net These compounds have shown potent activity against weeds like barnyard grass, often inducing chlorosis and inhibiting growth. researchgate.net

The development of these agrochemicals involves modifying the core pyrazine structure to optimize biological activity. Studies have shown that the 2,3-dicyanopyrazine moiety is crucial for herbicidal action. researchgate.net Furthermore, patents have been filed for fungicidal compounds based on heterocyclic aromatic amides, which can be derived from pyrazine precursors, highlighting their commercial relevance in agriculture. google.com

A primary goal in agrochemical research is to enhance the efficacy and selectivity of products, ensuring they target pests or weeds without harming the desired crops. For pyrazine-based herbicides, structure-activity relationship (SAR) studies have been pivotal. Research on 5- and 6-substituted 2,3-dicyanopyrazines revealed that the potency of their herbicidal activity is significantly influenced by the hydrophobic and steric parameters of the substituents on the pyrazine ring. researchgate.net

For example, the herbicidal activity of 5-substituted derivatives showed a parabolic dependence on the hydrophobic parameter of the substituent. This suggests that the compound's ability to penetrate various lipoidal and aqueous layers within the plant is critical to reaching its site of action. researchgate.net It was also found that for 5-ethylamino and 5-propylamino-2,3-dicyanopyrazine series, the nature of the substituent at the 6-position determines the potency of the herbicidal effect. researchgate.net Such insights allow for the rational design of more effective and selective herbicides, minimizing damage to non-target plants. researchgate.net

Applications in Fundamental Biochemical Research

Beyond agriculture, this compound derivatives are valuable tools in fundamental biochemical research. They are used to probe complex biological systems, helping to elucidate enzyme functions and cellular processes. chemimpex.com

The pyrazine core is a component of molecules designed to interact with specific enzymes, making its derivatives useful for studying enzyme inhibition. chemimpex.com Researchers utilize these compounds to understand how enzymes function and to map metabolic pathways. chemimpex.com The metabolic detoxification pathways of pyrazine derivatives themselves are a subject of study, often involving the oxidation of side-chains and hydroxylation of the pyrazine ring. dur.ac.uk The interaction of pyrazine derivatives with crucial proteins, such as serum albumin, has also been investigated to understand their transport and metabolism in biological systems. nih.gov These studies provide key data on how pyrazine compounds behave in vivo. nih.gov

Functionalized pyrazine derivatives are frequently used to investigate the cellular and molecular mechanisms underlying their biological effects. For example, the anticancer potential of a derivative, 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU), was evaluated against several human cancer cell lines. nih.gov This study revealed that BPU has a significant inhibitory effect on the growth of Jurkat, HeLa, and MCF-7 cancer cells. nih.gov

Further investigation into the mechanism showed that BPU could arrest the cell cycle progression in the sub-G1 phase in Jurkat cells, indicating the induction of apoptosis. nih.gov Similarly, studies on other pyrazinamide (B1679903) derivatives against prostate cancer cell lines demonstrated that their antiproliferative activity is linked to their potential to act as anti-androgens. rsc.org These findings underscore the utility of pyrazine derivatives in dissecting the complex molecular pathways involved in diseases like cancer.

Interactive Table 1: Cytotoxic Effects of 1-(5-bromopyrazin-2-yl)-1-[3-(trifluoromethyl)benzyl]urea (BPU) on Cancer Cell Lines

This table shows the half-maximal inhibitory concentration (IC₅₀) of compound BPU on different cancer cell lines after 48 and 72 hours of treatment. Lower IC₅₀ values indicate greater potency.

| Cell Line | Incubation Time (hours) | IC₅₀ (µM) |

| Jurkat | 48 | 4.64 ± 0.08 nih.gov |

| Jurkat | 72 | Not specified |

| HeLa | 48 | 9.22 ± 0.17 nih.gov |

| HeLa | 72 | Not specified |

| MCF-7 | 48 | 8.47 ± 0.18 nih.gov |

| MCF-7 | 72 | Not specified |

Structure-Activity Relationship (SAR) Studies of Functionalized Pyrazines

Structure-activity relationship (SAR) studies are fundamental to medicinal and agricultural chemistry, providing a framework for designing more potent and specific molecules. For pyrazine derivatives, SAR studies have been extensively conducted to understand how structural modifications influence their biological activities. mdpi.commdpi.com

Key findings from SAR studies on pyrazine derivatives include:

Influence of Substituents: The type and position of substituent groups on the pyrazine ring are critical. In herbicidal 2,3-dicyanopyrazines, the substituent at the 5-position plays a major role in determining the potency. researchgate.net In antiplatelet analogs of tetramethylpyrazine, increasing the number and length of alkyl groups on the pyrazine ring enhanced activity, which correlated with increased lipophilicity. nih.gov

Fused Ring Systems: Fusing the pyrazine ring with other heterocyclic structures, such as imidazole (B134444) or pyrrole, has been a successful strategy in developing potent anticancer agents. nih.gov

Specific Functional Groups: The introduction of specific functional groups can dramatically alter activity. In a series of oxazolo[3,4-a]pyrazine derivatives acting as Neuropeptide S (NPSR) receptor antagonists, the introduction of a guanidine (B92328) group led to a compound with nanomolar activity in vitro and significantly improved potency in vivo. unipd.itacs.org Conversely, adding bulky alkyl groups at the 5-position of the oxazolo[3,4-a]pyrazine core was found to be detrimental to activity. acs.org

These SAR studies provide a rational basis for optimizing the structure of pyrazine derivatives to achieve desired biological effects, whether for developing new drugs or more effective agrochemicals. nih.govmdpi.com

Interactive Table 2: SAR of Pyrazinamide Derivatives Against LAPC-4 Prostate Cancer Cell Line

This table presents the IC₅₀ values for various pyrazinamide derivatives, demonstrating how changes in the chemical structure affect their antiproliferative activity against the androgen-dependent LAPC-4 cancer cell line.

| Compound | R¹ Substituent | R² Substituent | IC₅₀ (µM) |

| 5a | H | Cl | 10.7 ± 1.1 rsc.org |

| 9a | Boronic acid | H | 12.9 ± 1.2 rsc.org |

| 10a | Boronic acid | Cl | 16.5 ± 1.4 rsc.org |

| Flutamide | - | - | 21.6 ± 1.7 rsc.org |

| Bicalutamide | - | - | 20.9 ± 1.6 rsc.org |

Advanced Analytical and Characterization Techniques for 2 Bromo 5 Hydroxypyrazine Research

X-ray Diffraction (XRD) for Solid-State Crystalline Structure Determination

A comprehensive search of scientific literature and crystallographic databases did not yield a specific, publicly available research article detailing the single-crystal X-ray diffraction (XRD) analysis of 2-bromo-5-hydroxypyrazine. Consequently, detailed crystallographic data, including unit cell dimensions, space group, and atomic coordinates for this specific compound, are not available in the accessed resources.

While XRD is a fundamental technique for the unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, providing insights into molecular geometry, intermolecular interactions (such as hydrogen bonding), and crystal packing, such a study for this compound has not been located.